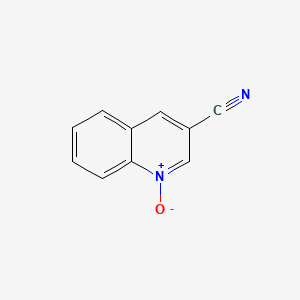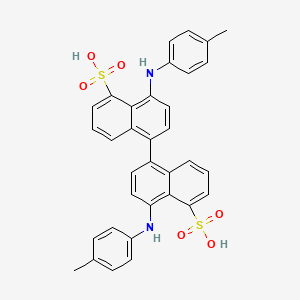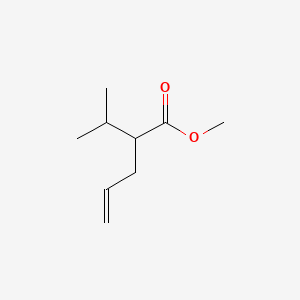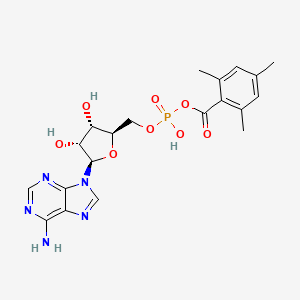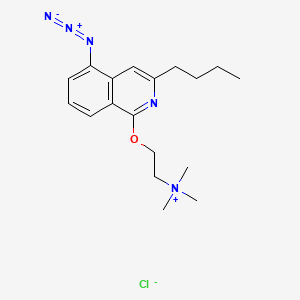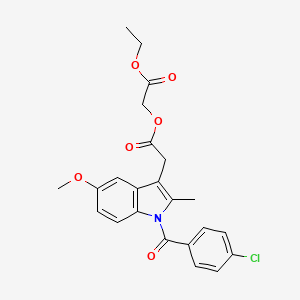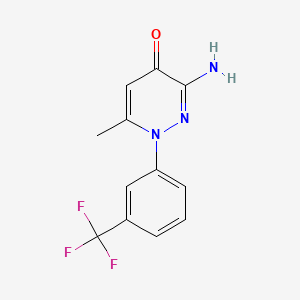
3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one is a heterocyclic compound with potential applications in medicinal chemistry. It belongs to the class of pyridazinones, which have been extensively studied for their biological activities. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one involves the synthesis of a pyridazinone ring followed by the introduction of an amino and a trifluoromethyl group.
Starting Materials
3-(trifluoromethyl)benzoic acid, 4-methyl-6-nitropyridazin-3-one, Hydrazine hydrate, Sodium hydroxide, Methanol, Ethyl acetate, Wate
Reaction
Step 1: Synthesis of 3-(trifluoromethyl)phenylhydrazine
3-(trifluoromethyl)benzoic acid is reacted with hydrazine hydrate in methanol to produce 3-(trifluoromethyl)phenylhydrazine, Step 2: Synthesis of 3-(trifluoromethyl)-6-nitropyridazin-4(1H)-one
3-(trifluoromethyl)phenylhydrazine is reacted with 4-methyl-6-nitropyridazin-3-one in the presence of sodium hydroxide in ethanol to produce 3-(trifluoromethyl)-6-nitropyridazin-4(1H)-one, Step 3: Reduction of 3-(trifluoromethyl)-6-nitropyridazin-4(1H)-one
3-(trifluoromethyl)-6-nitropyridazin-4(1H)-one is reduced using hydrogen gas and palladium on carbon to produce 3-(trifluoromethyl)-6-aminopyridazin-4(1H)-one, Step 4: Synthesis of 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one
3-(trifluoromethyl)-6-aminopyridazin-4(1H)-one is reacted with methyl iodide and potassium carbonate in dimethylformamide to produce 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one
Mecanismo De Acción
The mechanism of action of 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. In addition, the compound has been reported to have antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one in lab experiments is its potential as a kinase inhibitor. Kinases are important targets for drug development, and compounds that inhibit their activity may have therapeutic potential. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of 3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one. One direction is to further investigate its potential as a kinase inhibitor and to identify the specific kinases that it inhibits. Another direction is to explore its potential as a modulator of the immune system. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo and to identify any potential side effects. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved biological activities.
Aplicaciones Científicas De Investigación
3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential as a kinase inhibitor and as a modulator of the immune system.
Propiedades
IUPAC Name |
3-amino-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-5-10(19)11(16)17-18(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGTEKECRMLOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one | |
CAS RN |
133220-91-4 |
Source


|
| Record name | 3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J5V7FAJ9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

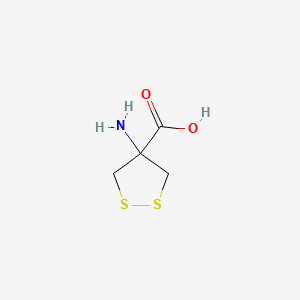
![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)
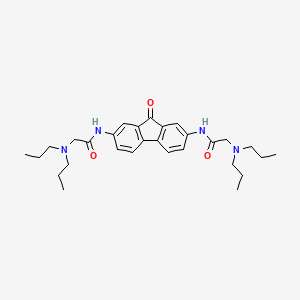
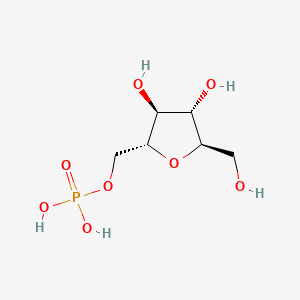
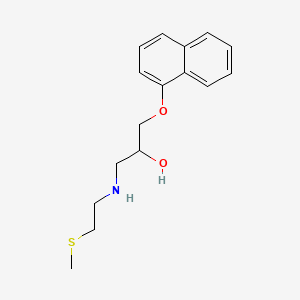
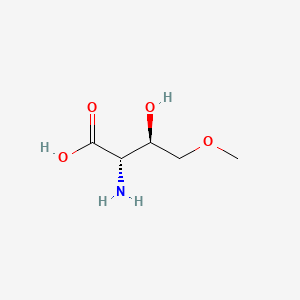
![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)
